molecular formula C16H16O2 B1337296 2'-Methoxy-3-phenylpropiophenone CAS No. 22618-13-9

2'-Methoxy-3-phenylpropiophenone

Cat. No. B1337296
CAS RN: 22618-13-9
M. Wt: 240.3 g/mol
InChI Key: YHTAGTBBDQLYFI-UHFFFAOYSA-N
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Description

2’-Methoxy-3-phenylpropiophenone is a chemical compound with the molecular formula C16H16O2 and a molecular weight of 240.3 .


Synthesis Analysis

The synthesis of 2’-Methoxy-3-phenylpropiophenone involves the use of magnesium and m-bromoanisole to produce a Grignard reagent in a tetrahydrofuran (THF) solution under the catalytic action of aluminum . The Grignard reagent then reacts with propionitrile to produce 2’-Methoxy-3-phenylpropiophenone .


Molecular Structure Analysis

The molecular structure of 2’-Methoxy-3-phenylpropiophenone is represented by the InChI code 1S/C16H16O2/c1-18-16-10-6-5-9-14(16)15(17)12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 .

Scientific Research Applications

Palladium-catalyzed Arylation Reactions

2-Hydroxy-2-methylpropiophenone, a compound closely related to 2'-Methoxy-3-phenylpropiophenone, undergoes unique multiple arylation via C-C and C-H bond cleavages when treated with aryl bromides in the presence of a palladium catalyst, leading to the synthesis of complex organic compounds. This process illustrates the compound's potential as a precursor in synthesizing diverse organic molecules with high complexity and specificity (H. Wakui et al., 2004).

Spectral and Electronic Property Analysis

The structural, spectral, and electronic properties of newly synthesized compounds related to 2'-Methoxy-3-phenylpropiophenone have been investigated. These studies include density functional theory calculations, experimental spectroscopy, and molecular docking analysis, highlighting the compound's utility in the development of potential pharmacological agents (R. H. et al., 2021).

Synthesis and Crystal Structure Elucidation

Research into the synthesis and crystal structure of compounds structurally similar to 2'-Methoxy-3-phenylpropiophenone provides insights into their molecular configuration and the intermolecular hydrogen bonds that stabilize their structures. These studies are crucial for understanding the physicochemical properties of these compounds and their potential applications in material science and pharmacology (Xu Liang, 2009).

Green Chemistry Applications

The mechanical solvent-free synthesis of derivatives related to 2'-Methoxy-3-phenylpropiophenone demonstrates the effectiveness of green chemistry approaches in organic synthesis. This method offers advantages such as reduced reaction times, elimination of solvents, and enhanced product yields, emphasizing the role of 2'-Methoxy-3-phenylpropiophenone and its derivatives in sustainable chemistry practices (L. K. Amole et al., 2019).

Advanced Material Development

Research into the synthesis of novel polymeric materials using bisphenol monomers, including those derived from 2'-Methoxy-3-phenylpropiophenone, showcases the potential of these compounds in creating high-performance, crosslinkable, fully aromatic poly(aryl ether ketone)s. These materials exhibit excellent thermal stability and are suitable for various advanced applications, such as in the aerospace and automotive industries (Xigui Yue et al., 2007).

Future Directions

While specific future directions for 2’-Methoxy-3-phenylpropiophenone are not mentioned in the available literature, it’s worth noting that phenolic compounds, which this compound is a part of, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . This suggests potential future directions in exploring its applications in these areas.

properties

IUPAC Name

1-(2-methoxyphenyl)-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-18-16-10-6-5-9-14(16)15(17)12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTAGTBBDQLYFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443456
Record name 2'-METHOXY-3-PHENYLPROPIOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Methoxy-3-phenylpropiophenone

CAS RN

22618-13-9
Record name 2'-METHOXY-3-PHENYLPROPIOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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